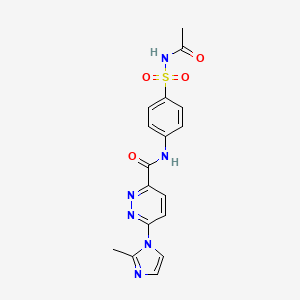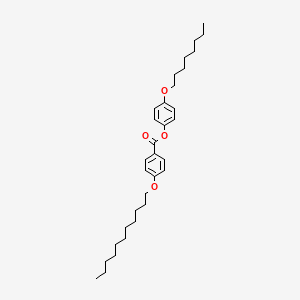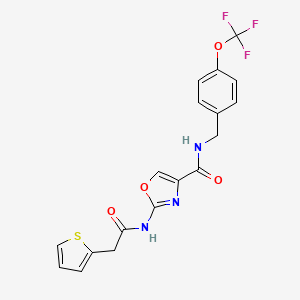
2-(2-(thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(thiophen-2-yl)acetamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O4S and its molecular weight is 425.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidative Coupling and Benzoxazole Synthesis
One of the applications of related chemical structures involves the intramolecular oxidative C–O coupling to afford benzoxazole products under metal-free conditions. Phenyliodine bis(trifluoroacetate) is used as an oxidant in this process, showcasing the potential for synthesizing benzoxazole derivatives, which are crucial in pharmaceutical and material sciences (Zhengsen Yu, Lijuan Ma, & Wei Yu, 2012).
Antimicrobial and Drug-likeness Properties
Research focusing on the synthesis of compound libraries for antimicrobial evaluation demonstrates the potential of thiophene-based carboxamides in drug development. A study synthesized a series of compounds and evaluated them for their in vitro antibacterial and antifungal activities, revealing good to moderate activity against bacterial strains. The compounds also displayed excellent drug-likeness properties, highlighting their potential in antimicrobial drug development (K. Pandya, B. Dave, Rajeshri J Patel, & P. Desai, 2019).
Heterocyclic Synthesis
Another application is seen in heterocyclic synthesis, where thiophenylhydrazonoacetates are used to produce various derivatives. This process highlights the versatility of thiophene-based compounds in creating diverse heterocyclic structures, which are fundamental in developing pharmaceuticals and agrochemicals (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).
Antitumor Activity
The antitumor activity of thiophene-containing benzothiazole derivatives has been evaluated, with some compounds showing significant activity against cancer cell lines. This research points to the therapeutic potential of these compounds in oncology, emphasizing the importance of structural modifications to enhance antitumor efficacy (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Antimicrobial and Antifungal Activities
Additionally, novel triazole compounds containing thioamide groups have been synthesized and tested for their antifungal and plant growth regulating activities. These compounds demonstrate the chemical versatility and potential applications of thiophene-based structures in agriculture and antifungal treatments (Li Fa-qian, Qin Yong-qi, Xu Liang-zhong, L. Lude, Yang Xu-jie, & W. Xin, 2005).
Propiedades
IUPAC Name |
2-[(2-thiophen-2-ylacetyl)amino]-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-12-5-3-11(4-6-12)9-22-16(26)14-10-27-17(23-14)24-15(25)8-13-2-1-7-29-13/h1-7,10H,8-9H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQIMJTEYFRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide](/img/structure/B2936737.png)
![methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2936740.png)

![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)
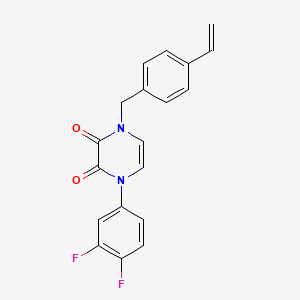
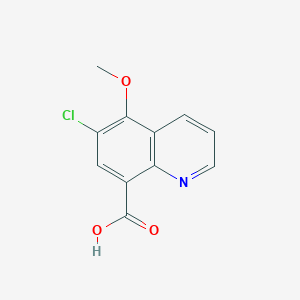
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2936749.png)
![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)
![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)
![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)
![N-benzyl-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2936754.png)
